[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate
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Overview
Description
The compound [5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate is a complex organic molecule that features both isoxazole and indole moieties Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom, while indoles are bicyclic structures consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring
Mechanism of Action
Target of Action
The compound contains an indole nucleus, which is found in many bioactive aromatic compounds. These compounds are known to bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to interact with a variety of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Given the broad range of biological activities associated with indole derivatives, it’s likely that this compound could have multiple effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate typically involves multi-step organic reactions. One common method for synthesizing isoxazole derivatives is the (3 + 2) cycloaddition reaction between nitrile oxides and dipolarophiles . This reaction is often catalyzed by metals such as copper (I) or ruthenium (II), although metal-free methods are also being explored to reduce costs and environmental impact .
Industrial Production Methods
Industrial production of such compounds often involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can further enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate: can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate: has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Isoxazole derivatives: These include compounds like 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one, which have similar structural features and biological activities.
Indole derivatives: Compounds such as indole-3-acetic acid, which is a plant hormone, share the indole moiety and have diverse biological applications.
Uniqueness
What sets [5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate apart is its combination of both isoxazole and indole structures, which may confer unique biological activities and chemical reactivity .
Properties
IUPAC Name |
[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O6/c1-13-21(16-6-4-5-7-17(16)24-13)22(26)23(27)30-12-15-11-19(31-25-15)14-8-9-18(28-2)20(10-14)29-3/h4-11,24H,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPFSWFZCMJDCST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)OCC3=NOC(=C3)C4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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